molecular formula C10H11ClN2O B1424382 (5-Phenylisoxazol-3-yl)methanamine hydrochloride CAS No. 1187928-65-9

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

Cat. No. B1424382
M. Wt: 210.66 g/mol
InChI Key: VJLKNKOIMSXJMF-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methanamine hydrochloride, also known as PHCCC, is a compound that belongs to the family of isoxazole derivatives. It has been the subject of extensive research due to its potential as a modulator of the glutamatergic system.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds related to (5-Phenylisoxazol-3-yl)methanamine hydrochloride have been synthesized using various techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through polyphosphoric acid condensation and characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry

  • Anti-Hepatitis B Virus Activity : Derivatives like (3-Phenylisoxazol-5-yl)methanimine have shown potential as anti-hepatitis B virus (HBV) agents. A study evaluating these derivatives found several compounds that effectively inhibited HBsAg and HBeAg, and inhibited the replication of HBV DNA (Liang et al., 2023).

  • Antimicrobial Properties : Similar compounds, like certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been evaluated for antibacterial and antifungal activities, showing variable degrees of activity (Visagaperumal et al., 2010).

Chemistry and Biochemistry

  • Stabilizing Parallel Turn Conformations : A related compound, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, was designed to stabilize parallel turn conformations in short peptide sequences. This demonstrates the potential of these compounds in influencing peptide and protein structures (Bucci et al., 2018).

  • Cytotoxic Agents in Cancer Therapy : Compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized and evaluated for their anti-tumor potential against various cancer cell lines, showing notable cytotoxic activity (Ramazani et al., 2014).

  • Anticancer Activity of Metal Complexes : Research has also been conducted on palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine, showing significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLKNKOIMSXJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methanamine hydrochloride

CAS RN

1187928-65-9
Record name 3-Isoxazolemethanamine, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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